molecular formula C25H20N4O5 B15179794 N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide CAS No. 94199-57-2

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide

Cat. No.: B15179794
CAS No.: 94199-57-2
M. Wt: 456.4 g/mol
InChI Key: SVVCPEQGLYFCAX-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-nitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.

    Amidation: The final step involves the reaction of the azo compound with 2-ethoxyaniline to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: May serve as a probe or marker in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethoxyphenyl)-3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2-carboxamide
  • N-(2-Methoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
  • N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-chlorophenyl)azo)naphthalene-2-carboxamide

Uniqueness

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the nitro group in specific positions can lead to distinct properties compared to similar compounds.

Properties

CAS No.

94199-57-2

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H20N4O5/c1-2-34-22-14-8-6-12-20(22)26-25(31)18-15-16-9-3-4-10-17(16)23(24(18)30)28-27-19-11-5-7-13-21(19)29(32)33/h3-15,30H,2H2,1H3,(H,26,31)

InChI Key

SVVCPEQGLYFCAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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